molecular formula C15H24N2O3 B6700233 Ethyl 1-[(5-methyl-1,3-oxazol-2-yl)methyl]-3-propan-2-ylpyrrolidine-3-carboxylate

Ethyl 1-[(5-methyl-1,3-oxazol-2-yl)methyl]-3-propan-2-ylpyrrolidine-3-carboxylate

Cat. No.: B6700233
M. Wt: 280.36 g/mol
InChI Key: QJYGRHASIPPJQV-UHFFFAOYSA-N
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Description

Ethyl 1-[(5-methyl-1,3-oxazol-2-yl)methyl]-3-propan-2-ylpyrrolidine-3-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with an ethyl ester group, a propan-2-yl group, and a 5-methyl-1,3-oxazol-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(5-methyl-1,3-oxazol-2-yl)methyl]-3-propan-2-ylpyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 5-methyl-1,3-oxazole derivative, which is then reacted with a suitable pyrrolidine precursor. The key steps include:

    Formation of 5-methyl-1,3-oxazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Alkylation of Pyrrolidine: The pyrrolidine ring is alkylated using the 5-methyl-1,3-oxazol-2-ylmethyl group under controlled conditions to ensure selective substitution.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol under acidic conditions to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(5-methyl-1,3-oxazol-2-yl)methyl]-3-propan-2-ylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the ester group or other functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out to replace the oxazole or pyrrolidine substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 1-[(5-methyl-1,3-oxazol-2-yl)methyl]-3-propan-2-ylpyrrolidine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.

    Biological Studies: The compound can be used to study the interactions of oxazole derivatives with biological targets, such as enzymes or receptors.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of agrochemicals or other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Ethyl 1-[(5-methyl-1,3-oxazol-2-yl)methyl]-3-propan-2-ylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding or π-π interactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.

    Oxaprozin: A COX-2 inhibitor with an oxazole structure.

Uniqueness

Ethyl 1-[(5-methyl-1,3-oxazol-2-yl)methyl]-3-propan-2-ylpyrrolidine-3-carboxylate is unique due to its combination of a pyrrolidine ring with an oxazole moiety, which provides a distinct set of chemical and biological properties

Properties

IUPAC Name

ethyl 1-[(5-methyl-1,3-oxazol-2-yl)methyl]-3-propan-2-ylpyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-5-19-14(18)15(11(2)3)6-7-17(10-15)9-13-16-8-12(4)20-13/h8,11H,5-7,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYGRHASIPPJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(C1)CC2=NC=C(O2)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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